REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:18])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[C:8]([F:17])=[CH:9][C:10]([N+:14]([O-])=O)=[C:11]([NH2:13])[CH:12]=1.[H][H]>CO.[Pd]>[CH3:18][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[C:11]([NH2:13])[C:10]([NH2:14])=[CH:9][C:8]=1[F:17]
|
Name
|
|
Quantity
|
3.8 g
|
Type
|
reactant
|
Smiles
|
CN(CCCOC=1C(=CC(=C(C1)N)[N+](=O)[O-])F)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
400 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction crude
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Type
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FILTRATION
|
Details
|
is filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated under vacuum in a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
CN(CCCOC=1C=C(C(=CC1F)N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |